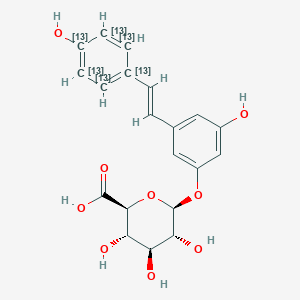

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Resveratrol-3-O-beta-D-glucuronid-13C6 ist ein Glucuronid-Derivat von Trans-Resveratrol, einem Polyphenol, das in Trauben und anderen Pflanzen vorkommt. Diese Verbindung ist ein aktiver Metabolit und bekannt für ihre potenziellen gesundheitlichen Vorteile . Die Bezeichnung „13C6“ weist darauf hin, dass es sich um eine mit Kohlenstoff-13 markierte Version handelt, die häufig in der Forschung für die Verfolgung und Quantifizierung verwendet wird .

Vorbereitungsmethoden

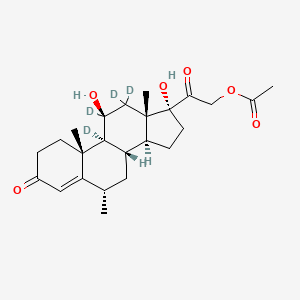

Synthesewege und Reaktionsbedingungen: Die Synthese von Resveratrol-3-O-beta-D-glucuronid-13C6 beinhaltet typischerweise eine selektive Monodeacylierung unter Verwendung chemischer oder enzymatischer Hydrolysen. Dieser Prozess liefert die benötigten Diester, die dann unter Verwendung des Trichloracetimidat-Verfahrens einer Glucuronidierung unterzogen werden. Es folgt eine milde Hydrolyse, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen wie die in Laboreinstellungen verwendeten, mit Optimierungen für den Maßstab und die Effizienz.

Chemische Reaktionsanalyse

Arten von Reaktionen: Resveratrol-3-O-beta-D-glucuronid-13C6 unterliegt verschiedenen metabolischen Transformationen, darunter:

- Hydrolyse

- Oxidation

- Reduktion

- Glucuronidierung

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Ammoniumacetat für die Hydrolyse und Trichloracetimidat für die Glucuronidierung .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise andere Glucuronid-Derivate und Metaboliten, die eine ähnliche biologische Aktivität wie Resveratrol aufweisen .

Wissenschaftliche Forschungsanwendungen

Resveratrol-3-O-beta-D-glucuronid-13C6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

- Chemie : Wird als Referenzstandard für die genaue Bestimmung des Metabolismusprofils von Resveratrol verwendet .

- Biologie : Wird auf sein Potenzial untersucht, die Proliferation von Darmkrebszelllinien zu reduzieren und die Pyruvatproduktion in der Leber zu erhöhen .

- Medizin : Wird auf seine entzündungshemmenden und antioxidativen Eigenschaften untersucht, die therapeutische Implikationen haben könnten .

- Industrie : Wird bei der Entwicklung neuer Medikamente und als Tracer in der Medikamentenentwicklung eingesetzt .

Wirkmechanismus

Der genaue Wirkmechanismus von Resveratrol-3-O-beta-D-glucuronid-13C6 ist nicht vollständig geklärt. Es wird vermutet, dass es den Sirtuin-Weg aktiviert und Enzyme hemmt, die an der Produktion von Entzündungsmediatoren beteiligt sind . Diese Verbindung interagiert auch mit menschlichen Erythrozyten, was zu ihren biologischen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:

- Hydrolysis

- Oxidation

- Reduction

- Glucuronidation

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .

Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .

Wissenschaftliche Forschungsanwendungen

Resveratrol-3-O-beta-D-glucuronide-13C6 has a wide range of applications in scientific research:

- Chemistry : Used as a reference standard for the accurate determination of the metabolic profile of resveratrol .

- Biology : Studied for its potential to reduce the proliferation of colon cancer cell lines and increase liver pyruvate production .

- Medicine : Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications .

- Industry : Utilized in the development of new drugs and as a tracer in drug development processes .

Wirkmechanismus

The exact mechanism of action of Resveratrol-3-O-beta-D-glucuronide-13C6 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This compound also interacts with human erythrocytes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

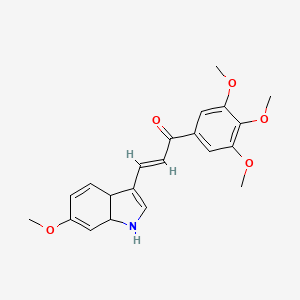

- Trans-Resveratrol-3-O-beta-D-glucuronid : Ein regioisomerer Resveratrol-Metabolit mit ähnlichen biologischen Aktivitäten .

- Polydatin (3,4',5-Trihydroxystilben-3-beta-D-glucosid) : Eine glykosylierte Form von Resveratrol, auch bekannt als Piceid, die in Polygonum cuspidatum vorkommt .

Einzigartigkeit: Resveratrol-3-O-beta-D-glucuronid-13C6 ist aufgrund seiner Kohlenstoff-13-Markierung einzigartig, was es besonders nützlich für die Forschung in Bezug auf die Verfolgung und Quantifizierung macht. Diese Markierung ermöglicht genauere Studien seiner Stoffwechselwege und Interaktionen in biologischen Systemen .

Eigenschaften

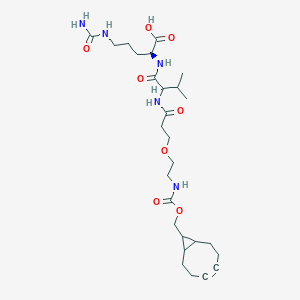

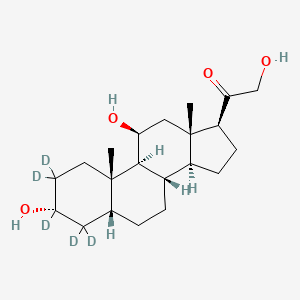

Molekularformel |

C20H20O9 |

|---|---|

Molekulargewicht |

410.32 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1 |

InChI-Schlüssel |

QWSAYEBSTMCFKY-ONBJXNBSSA-N |

Isomerische SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.